2,4-Dimethoxy-4'-hydroxybenzophenone

Catalog No.
S1533654
CAS No.
41351-30-8
M.F
C15H14O4
M. Wt
258.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethoxy-4'-hydroxybenzophenone

CAS Number

41351-30-8

Product Name

2,4-Dimethoxy-4'-hydroxybenzophenone

IUPAC Name

(2,4-dimethoxyphenyl)-(4-hydroxyphenyl)methanone

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C15H14O4/c1-18-12-7-8-13(14(9-12)19-2)15(17)10-3-5-11(16)6-4-10/h3-9,16H,1-2H3

InChI Key

QEHRETCJMLQPCR-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)O)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)O)OC

UV-Absorbing Properties

One of the most studied aspects of DMHB is its ability to absorb ultraviolet (UV) radiation. This property makes it a potential candidate for use in sunscreens and other UV-protective applications. Studies have shown that DMHB exhibits good UV absorption capacity, particularly in the UVB range (280-320 nm), which is responsible for sunburn and contributes to skin cancer risk [].

Biological Activity

Research has explored the potential biological activities of DMHB, including its effects on various cell lines and biological processes. Some studies have reported antioxidant, anti-inflammatory, and anti-proliferative properties of DMHB [, ]. However, further research is needed to fully understand these potential effects and their mechanisms of action.

2,4-Dimethoxy-4'-hydroxybenzophenone is an organic compound with the molecular formula C15H14O4C_{15}H_{14}O_{4} and a molecular weight of approximately 258.27 g/mol. This compound features two methoxy groups and a hydroxy group attached to a benzophenone backbone, which contributes to its unique chemical properties. The structure can be represented as follows:

text
O || O-Ph-C-Ph-OCH3 | OH

This compound is recognized for its potential applications in various fields, including pharmaceuticals and materials science, primarily due to its ability to absorb ultraviolet light.

As mentioned previously, DMHB's primary application in scientific research appears to be in solid-phase peptide synthesis. In this context, it acts as a linker molecule. The hydroxyl group of DMHB allows for attachment to a solid support resin, while the remaining structure facilitates the stepwise addition of amino acids to form a peptide chain. After synthesis, the peptide is cleaved from the DMHB linker, resulting in the final purified product [].

Typical of benzophenone derivatives:

  • Friedel-Crafts Acylation: This reaction involves the introduction of acyl groups into the aromatic rings using acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride .
  • Reduction Reactions: The ketone functionality can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride .
  • Esterification: The hydroxy group can react with carboxylic acids or their derivatives to form esters, often facilitated by acid catalysts .

Research indicates that 2,4-dimethoxy-4'-hydroxybenzophenone exhibits various biological activities:

  • Antioxidant Properties: It has been reported to scavenge free radicals, which could contribute to its potential therapeutic effects against oxidative stress-related conditions .
  • Photoprotective Effects: Due to its ability to absorb ultraviolet light, it may serve as a photoprotective agent in cosmetic formulations .
  • Skin Irritation: Safety data indicate that the compound can cause skin irritation and serious eye irritation, necessitating careful handling in laboratory and industrial settings .

The synthesis of 2,4-dimethoxy-4'-hydroxybenzophenone can be achieved through several methods:

  • Friedel-Crafts Reaction: This involves reacting 4-hydroxybenzoic acid with methoxybenzene in the presence of a catalyst like aluminum chloride at elevated temperatures .
  • C-acylation of Resorcinol Diether: A more complex method involves C-acylating a resorcinol diether with p-hydroxybenzoyl chloride, followed by treatment with alkali metal hydroxides .
  • Reduction of Ketones: The ketone group can be selectively reduced to yield the corresponding alcohol using standard reduction techniques .

2,4-Dimethoxy-4'-hydroxybenzophenone finds applications in various domains:

  • Cosmetics: Used as a UV filter in sunscreens and skin care products due to its ability to absorb harmful UV radiation.
  • Pharmaceuticals: Potentially utilized in formulations aimed at combating oxidative stress and related diseases.
  • Industrial

Several compounds share structural similarities with 2,4-dimethoxy-4'-hydroxybenzophenone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-HydroxybenzophenoneHydroxy group on benzophenoneLacks methoxy groups; used as a UV filter
2,2'-Dihydroxy-4,4'-dimethoxybenzophenoneTwo hydroxy groupsIncreased polarity; different solubility
2,4-DihydroxybenzophenoneTwo hydroxy groupsMore hydrophilic; different biological activity
2,2'-Dimethoxy-4'-hydroxybenzophenoneMethoxy groups on both phenyl ringsAltered electronic properties

These compounds highlight the diversity within the benzophenone family while underscoring the unique properties imparted by specific functional groups present in 2,4-dimethoxy-4'-hydroxybenzophenone.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(2,4-dimethoxyphenyl)(4-hydroxyphenyl)methanone

Dates

Modify: 2023-08-15

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